molecular formula C8H5F2N B3034491 2,6-Difluoro-4-methylbenzonitrile CAS No. 1803792-98-4

2,6-Difluoro-4-methylbenzonitrile

Cat. No. B3034491
CAS RN: 1803792-98-4
M. Wt: 153.13 g/mol
InChI Key: RTVLTDRAGDCUHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Difluoro-4-methylbenzonitrile, while not directly reported in the provided papers, can be inferred from similar compounds. For instance, the preparation of 2,6-difluorobenzonitrile was achieved by starting with 2,6-dichlorobenzonitrile and employing a halogen exchange reaction to introduce fluorine atoms, followed by a partial hydrolysis to form 2,6-difluorobenzamide, and finally converting it to 2,6-difluoroaniline through the Hofmann reaction . Similarly, difluorobenzonitrile (DFBN) was synthesized from dichlorobenzonitrile (DCBN) using potassium fluoride (KF) in sulfolane, a nonpolar solvent, with the reaction conditions optimized for yield and purity . These methods suggest that a similar approach could be used for the synthesis of 2,6-Difluoro-4-methylbenzonitrile by modifying the starting materials and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of 2,6-difluorobenzonitrile has been studied using microwave spectroscopy, revealing rotational and centrifugal distortion constants. The analysis of the molecule in the frequency ranges from 8 to 12 GHz and from 31 to 40 GHz at dry ice temperature provided detailed information about the molecular constants, indicating a distorted benzene ring when considering the generally accepted bond lengths of the peripheral bonds . This information is crucial for understanding the electronic distribution and geometry of the molecule, which can be extrapolated to 2,6-Difluoro-4-methylbenzonitrile by considering the additional methyl group's steric and electronic effects.

Chemical Reactions Analysis

Nucleophilic substitution reactions of 2,6-difluorobenzonitrile with various nucleophiles have been explored, leading to the formation of novel fluorine-containing nitrogen and sulfur compounds. Starting compounds such as N,N'-(2-cyano-3-fluoroanilino)ethane and N,N'-(2-cyano-3-fluorophnyl) piperazine were used to synthesize azamacrocyclic fluorine-containing compounds . These reactions demonstrate the reactivity of the cyano group in 2,6-difluorobenzonitrile, which could be similarly reactive in 2,6-Difluoro-4-methylbenzonitrile, allowing for the synthesis of a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluorobenzonitrile derivatives can be deduced from the synthesis and structural analysis. The resistance of the C=N bond to hydrolysis in xanthone-iminium triflates derived from 2-aryloxybenzonitriles suggests that the nitrile group in 2,6-difluorobenzonitrile and its derivatives, such as 2,6-Difluoro-4-methylbenzonitrile, may also exhibit stability under certain conditions . The high yield and purity achieved in the synthesis of DFBN under optimized conditions indicate that the compound has a stable and reproducible chemical profile, which is likely to be the case for its methylated analogue as well .

Scientific Research Applications

Thermochemical Properties and Analysis

2,6-Difluoro-4-methylbenzonitrile has been studied for its thermochemical properties. Zaitseva et al. (2015) explored the gas-phase enthalpies of formation and vaporization enthalpies of various methylbenzonitriles, including 2,6-difluoro-4-methylbenzonitrile. The study provided insights into the stabilizing interactions between cyano and methyl groups and proposed group-additivity terms for estimating thermochemical properties of methyl and cyano substituted benzenes (Zaitseva et al., 2015).

Application in Polymer Synthesis

The compound is also relevant in the synthesis of polymers. Kricheldorf et al. (2005) demonstrated the use of 2,6-difluorobenzonitrile in polycondensation reactions to create soluble polyethers. The study highlighted the formation of tree-shaped and cyclic polyethers and explored the impact of stoichiometry and concentration on the solubility and structure of the resulting polymers (Kricheldorf et al., 2005).

Spectroscopic Investigations

Sharma and Doraiswamy (1996) analyzed the microwave spectrum of 2,6-difluorobenzonitrile. Their study focused on the molecular structure and rotational and centrifugal distortion constants, providing insights into the molecular behavior of such compounds (Sharma & Doraiswamy, 1996).

Synthesis and Chemical Reactions

2,6-Difluorobenzonitrile is a key intermediate in various chemical syntheses. Luo Sheng-tie (2005) discussed its role in producing 2,6-difluorobenzamide through fluorization and nucleophilic addition reactions (Luo Sheng-tie, 2005).

Photoreactivity and Isomerization Studies

The photochemical behavior of methylbenzonitriles, including 2,6-difluoro-4-methylbenzonitrile, was studied by MacLeod et al. (1998). They investigated the phototransposition reactions and reactivities of different isomers, providing insights into the excited states and isomerization processes (MacLeod et al., 1998).

Hydrolysis Kinetics

Ren Haoming (2011) focused on the hydrolysis kinetics of 2,6-difluorobenzonitrile in high-temperature liquid water. This study is important for understanding the green preparation technology of 2,6-difluorobenzamide and the technical feasibility of non-catalytic hydrolysis processes (Ren Haoming, 2011).

Biocatalytic Production

Yang et al. (2018) described the biocatalytic production of 2,6-difluorobenzamide using a recombinant nitrile hydratase. This represents a significant advancement in the industrial application of 2,6-difluorobenzonitrile in pesticide industries (Yang et al., 2018).

properties

IUPAC Name

2,6-difluoro-4-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVLTDRAGDCUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methylbenzonitrile

CAS RN

1803792-98-4
Record name 2,6-difluoro-4-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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